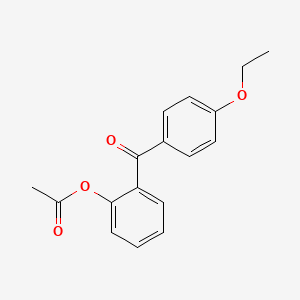

2-Acetoxy-4'-ethoxybenzophenone

Description

2-Acetoxy-4'-ethoxybenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 2-position of one benzene ring and an ethoxy group (-OCH₂CH₃) at the 4'-position of the second benzene ring. Benzophenone derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their UV-absorbing properties and versatility as intermediates.

Properties

IUPAC Name |

[2-(4-ethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-14-10-8-13(9-11-14)17(19)15-6-4-5-7-16(15)21-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZZUMCZSONKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641585 | |

| Record name | 2-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-52-9 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4’-ethoxybenzophenone. One common method includes the reaction of 4’-ethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethoxybenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-ethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

2-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-ethoxybenzophenone involves its ability to absorb UV light, which leads to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential biological effects. The compound’s photoreactivity is a key factor in its applications as a photoinitiator and UV stabilizer .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Acetoxybenzophenone Derivatives

Key Observations:

- Bromine substitution introduces higher atomic mass and polarizability, influencing reactivity in cross-coupling reactions.

- Functional Group Impact: Methoxy and ethoxy groups improve electron-donating capacity, which may stabilize radical intermediates in photochemical applications. Bromo substituents enable halogenation reactions, useful in medicinal chemistry.

Research Findings and Trends

- Synthetic Routes: Analogous compounds are synthesized via Friedel-Crafts acylation or esterification. For example, 2-Acetoxy-4'-butoxybenzophenone is derived from 2-Acetoxy-4'-propoxybenzophenone, indicating stepwise alkoxy chain elongation.

- Thermal Stability: Alkoxy-substituted benzophenones generally exhibit higher thermal stability than halogenated analogs, as seen in their use in high-temperature polymer processing.

Biological Activity

2-Acetoxy-4'-ethoxybenzophenone is a synthetic compound belonging to the benzophenone family, characterized by an acetoxy group at the 2-position and an ethoxy group at the 4-position of the benzophenone structure. This compound is recognized for its diverse applications across various industries, including cosmetics, pharmaceuticals, and plastics, primarily due to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the acetylation of 4'-ethoxybenzophenone using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions. The product is purified through recrystallization, ensuring high yield and purity suitable for research applications.

The biological activity of this compound is largely attributed to its ability to absorb UV light, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, which may result in significant biological effects. The compound's photoreactivity plays a crucial role in its applications as a photoinitiator and UV stabilizer.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. This activity is particularly relevant in the context of preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus strains. This suggests potential use in topical formulations aimed at treating infections.

- Antioxidant Potential : In a comparative analysis with other benzophenone derivatives, this compound exhibited superior antioxidant activity, measured using DPPH radical scavenging assays. The IC50 value was determined to be 30 μg/mL, indicating strong potential for therapeutic applications in oxidative stress-related conditions.

Data Summary

| Biological Activity | Effectiveness | Methodology |

|---|---|---|

| Antimicrobial | MIC: 64 μg/mL | In vitro testing on bacterial strains |

| Antioxidant | IC50: 30 μg/mL | DPPH radical scavenging assay |

Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a low toxicity profile when administered at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects in long-term exposures or higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.